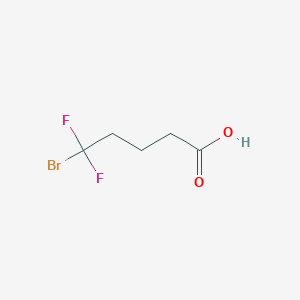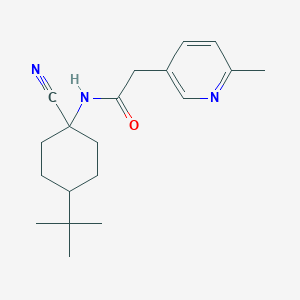
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide, also known as BMS-986177, is a novel selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). The S1P1 receptor plays a critical role in the regulation of immune cell trafficking and has been identified as a potential target for the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
The S1P1 receptor is a G protein-coupled receptor that is expressed on the surface of immune cells. Activation of the S1P1 receptor by its ligand, sphingosine-1-phosphate (S1P), promotes the egress of immune cells from lymphoid organs into the circulation. Inhibition of the S1P1 receptor by N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide prevents the egress of immune cells from lymphoid organs, thereby reducing their migration to sites of inflammation.
Biochemical and Physiological Effects
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has been shown to reduce the number of circulating lymphocytes in preclinical studies. This effect is due to the inhibition of the S1P1 receptor on immune cells, which prevents their migration from lymphoid organs into the circulation. In animal models of multiple sclerosis and psoriasis, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has been shown to reduce disease severity and improve clinical outcomes.
Advantages and Limitations for Lab Experiments
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has several advantages for use in laboratory experiments. It is highly selective for the S1P1 receptor and has a favorable pharmacokinetic profile. However, there are also some limitations to its use. N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is not currently approved for clinical use, which limits its availability for research purposes.
Future Directions
There are several potential future directions for the study of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide. One area of interest is the development of combination therapies that target multiple pathways in autoimmune diseases. Another area of interest is the investigation of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide in other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to establish the long-term safety and efficacy of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide in humans.
Synthesis Methods
The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide involves a multi-step process that starts with the preparation of the intermediate 4-tert-butyl-1-cyanocyclohexane. This intermediate is then reacted with 2-(6-methylpyridin-3-yl)acetic acid to form N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
Scientific Research Applications
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. Preclinical studies have demonstrated that N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide is highly selective for the S1P1 receptor and has a favorable pharmacokinetic profile. In animal models of multiple sclerosis and psoriasis, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide has been shown to reduce disease severity and improve clinical outcomes.
properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(6-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-14-5-6-15(12-21-14)11-17(23)22-19(13-20)9-7-16(8-10-19)18(2,3)4/h5-6,12,16H,7-11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMAKUNMCVVPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


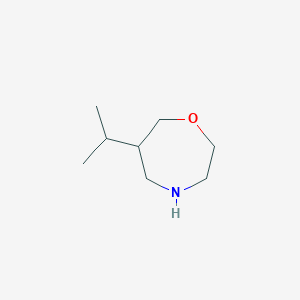
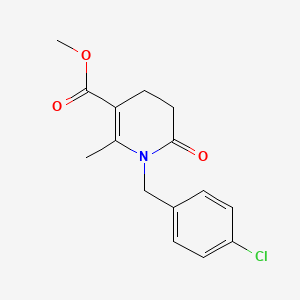
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2608365.png)
![1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea](/img/structure/B2608368.png)
![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)

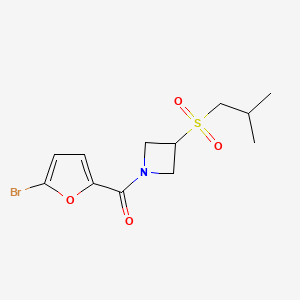

![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608375.png)
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608377.png)
